molecular formula C15H10F2O3 B1324019 4-Acetoxy-2',6'-difluorobenzophenone CAS No. 890100-01-3

4-Acetoxy-2',6'-difluorobenzophenone

Cat. No.: B1324019
CAS No.: 890100-01-3
M. Wt: 276.23 g/mol
InChI Key: RCVJWQNYHXVGLB-UHFFFAOYSA-N
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Description

4-Acetoxy-2’,6’-difluorobenzophenone is a synthetic compound belonging to the benzophenone family. It is characterized by the presence of an acetoxy group at the 4-position and two fluorine atoms at the 2’ and 6’ positions on the benzophenone core.

Scientific Research Applications

4-Acetoxy-2’,6’-difluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of polymers and as a UV stabilizer in plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-2’,6’-difluorobenzophenone typically involves the acetylation of 2’,6’-difluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to ensure the selective acetylation of the hydroxyl group .

Industrial Production Methods: Industrial production of 4-Acetoxy-2’,6’-difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-2’,6’-difluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Acetoxy-2’,6’-difluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways vary depending on the specific application and context of use .

Comparison with Similar Compounds

    4,4’-Difluorobenzophenone: Similar structure but lacks the acetoxy group.

    2,4-Difluorobenzophenone: Fluorine atoms at different positions.

    4-Acetoxybenzophenone: Lacks the fluorine atoms.

Uniqueness: 4-Acetoxy-2’,6’-difluorobenzophenone is unique due to the presence of both acetoxy and fluorine groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2,6-difluorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2O3/c1-9(18)20-11-7-5-10(6-8-11)15(19)14-12(16)3-2-4-13(14)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVJWQNYHXVGLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641727
Record name 4-(2,6-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890100-01-3
Record name 4-(2,6-Difluorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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